![molecular formula C25H27NO2 B14255336 4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline CAS No. 184946-80-3](/img/structure/B14255336.png)
4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline is a complex organic compound with a unique structure that includes an oxirane ring and multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylphenylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then subjected to a nucleophilic addition reaction with an epoxide, such as glycidyl ether, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Quinones, oxidized aromatic compounds.
Reduction: Reduced amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Applications De Recherche Scientifique
4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-N-(4-methylphenyl)aniline: Lacks the oxirane ring, resulting in different reactivity and applications.
N-(4-Methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline: Similar structure but with variations in the substitution pattern on the aromatic rings.
Uniqueness
4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline is unique due to the presence of both an oxirane ring and multiple aromatic rings, which confer distinct chemical reactivity and potential applications. The combination of these structural features makes it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
184946-80-3 |
|---|---|
Formule moléculaire |
C25H27NO2 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
4-methyl-N-(4-methylphenyl)-N-[4-[2-(oxiran-2-ylmethoxy)ethyl]phenyl]aniline |
InChI |
InChI=1S/C25H27NO2/c1-19-3-9-22(10-4-19)26(23-11-5-20(2)6-12-23)24-13-7-21(8-14-24)15-16-27-17-25-18-28-25/h3-14,25H,15-18H2,1-2H3 |
Clé InChI |
VWHUXBYFVHBIHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CCOCC4CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
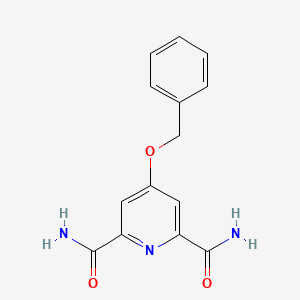
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)
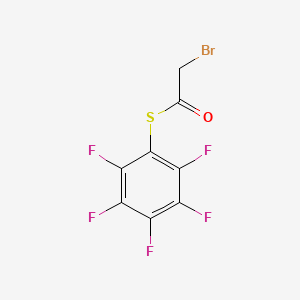
![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
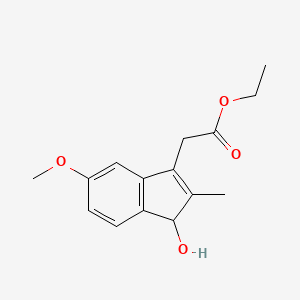
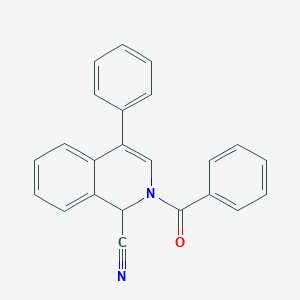
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)

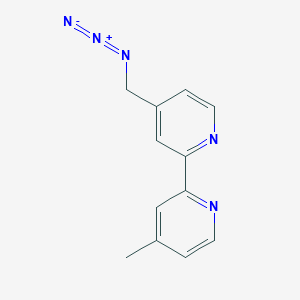
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
